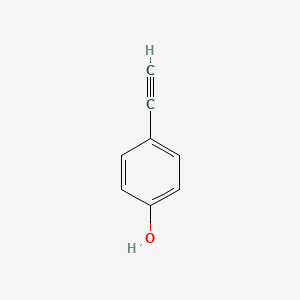

Phenol, 4-ethynyl-

Overview

Description

Phenol, 4-ethynyl-, also known as 4-Ethynylphenol, is an organic compound with the molecular formula C8H6O . It is also known as 4-Hydroxyphenylacetylene .

Synthesis Analysis

Phenols can be synthesized via several methods. One such method is the ipso-hydroxylation of arylboronic acids in ethanol, which utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . Other methods include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .

Molecular Structure Analysis

The molecular formula of Phenol, 4-ethynyl- is C8H6O . The average mass is 118.133 Da and the monoisotopic mass is 118.041862 Da .

Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .

Physical and Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present, which forms intermolecular hydrogen bonds, making phenol soluble in water .

Scientific Research Applications

Catalysis and Synthesis

Phenol, 4-ethynyl-, has been extensively studied in the context of catalysis and organic synthesis. For instance, it has been used in GaCl3-catalyzed ortho-ethynylation of phenols, a process that involves ethynylation at the ortho position with silylated chloroethyne (Kobayashi, Arisawa, & Yamaguchi, 2002). Additionally, phenol, 4-ethynyl-, has been a key component in the synthesis of acetylene-grafted resins derived from phenolics via azo coupling reactions, showcasing its versatility in creating novel resin materials with high ethynyl contents (Wang, Yang, Zhao, & Pei, 2008).

Antioxidant Activity and Health Effects

In health and biochemistry, the structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids, including phenol, 4-ethynyl-, has been examined. This research is significant for understanding the antioxidant activities of phenolic compounds (Chen, Yang, Ma, Li, Shahzad, & Kim, 2020).

Sensing and Detection Applications

Phenol, 4-ethynyl-, is also utilized in sensing and detection applications. A notable example is its use in Hg(II)-mediated intramolecular cyclization reaction in aqueous media, demonstrating its potential as a selective indicator for Hg(II) (Atta, Kim, Heo, & Cho, 2013). Furthermore, its incorporation in platinum(II) terpyridyl complexes with phenolic ethynyl ligands has been explored for sensing properties towards anions such as fluoride, acetate, and dihydrogenphosphate (Fan, Zhu, Dai, Zhang, & Chen, 2007).

Nanotechnology and Biomedical Engineering

In the field of nanotechnology and biomedical engineering, phenol, 4-ethynyl-, is pivotal in phenolic-enabled nanotechnology (PEN), particularly for biomedical applications. This includes biosensing, bioimaging, and disease treatment, highlighting its significant role in advancing medical technology and treatment strategies (Wu, Zhou, Creyer, Yim, Chen, Messersmith, & Jokerst, 2021).

Mechanism of Action

Target of Action

Phenol, 4-ethynyl-, is a potent proteolytic agent . It is active against a wide range of micro-organisms including some fungi and viruses . The primary targets of Phenol, 4-ethynyl-, are the proteins in these organisms, which it interacts with and modifies .

Mode of Action

Phenol, 4-ethynyl-, interacts with its targets through a process known as proteolysis . In concentrations in the 5% to 7% range, Phenol, 4-ethynyl-, dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, Phenol, 4-ethynyl-, produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Biochemical Pathways

The biochemical pathways affected by Phenol, 4-ethynyl-, are primarily those involving proteins and their synthesis . Phenolic compounds, such as Phenol, 4-ethynyl-, are mainly biosynthesized by the shikimate and phenylpropanoid pathways . The downstream effects of these pathways include the production of a wide range of secondary metabolites, including other phenolic compounds .

Pharmacokinetics

It is known that phenolic compounds, in general, have poor oral bioavailability . They are converted into a large repertoire of metabolites by phase 1 and phase 2 metabolism and gut microflora-mediated biotransformation .

Result of Action

The result of the action of Phenol, 4-ethynyl-, is the disruption of protein structures within the target organisms . This can lead to the death of the organisms, making Phenol, 4-ethynyl-, an effective antiseptic and disinfectant .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-ethynylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXJEKPLQLVJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905921 | |

| Record name | 4-Ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2200-91-1, 24979-70-2 | |

| Record name | Phenol, 4-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-ethenyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1h-benzo[de]isoquinoline](/img/structure/B1584917.png)

![n-[3-(Dipropylamino)phenyl]acetamide](/img/structure/B1584920.png)

![[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-](/img/structure/B1584927.png)